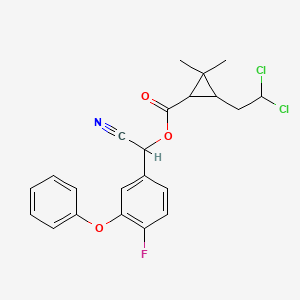
Cyclopropanecarboxylic acid, 3-(2,2-dichloroethyl)-2,2-dimethyl-,cyano(4-fluoro-3-phenoxyphenyl)methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropanecarboxylic acid, 3-(2,2-dichloroethyl)-2,2-dimethyl-, cyano(4-fluoro-3-phenoxyphenyl)methyl ester is a synthetic compound widely used in the agricultural industry as an insecticide. It is known for its potent insecticidal properties and is a member of the pyrethroid family, which are synthetic analogs of pyrethrins, natural insecticides derived from chrysanthemum flowers .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 3-(2,2-dichloroethyl)-2,2-dimethyl-, cyano(4-fluoro-3-phenoxyphenyl)methyl ester involves several steps. One common method includes the reaction of 3-(2,2-dichloroethyl)-2,2-dimethylcyclopropanecarboxylic acid with cyano(4-fluoro-3-phenoxyphenyl)methanol in the presence of a suitable catalyst . The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include the preparation of intermediates, their purification, and the final esterification reaction .
化学反応の分析
Types of Reactions
Cyclopropanecarboxylic acid, 3-(2,2-dichloroethyl)-2,2-dimethyl-, cyano(4-fluoro-3-phenoxyphenyl)methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Cyclopropanecarboxylic acid, 3-(2,2-dichloroethyl)-2,2-dimethyl-, cyano(4-fluoro-3-phenoxyphenyl)methyl ester has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its effects on insect physiology and behavior.
Medicine: Explored for potential therapeutic applications due to its bioactive properties.
Industry: Widely used in agriculture as an insecticide to protect crops from pests.
作用機序
The compound exerts its insecticidal effects by targeting the nervous system of insects. It binds to voltage-gated sodium channels, causing prolonged channel opening and continuous nerve firing. This leads to paralysis and eventual death of the insect . The molecular targets and pathways involved include the sodium channels and associated signaling pathways in the insect nervous system .
類似化合物との比較
Similar Compounds
Permethrin: Another pyrethroid insecticide with similar structure and mode of action.
Cypermethrin: Known for its high potency and broad-spectrum insecticidal activity.
Deltamethrin: Highly effective against a wide range of insect pests.
Uniqueness
Cyclopropanecarboxylic acid, 3-(2,2-dichloroethyl)-2,2-dimethyl-, cyano(4-fluoro-3-phenoxyphenyl)methyl ester is unique due to its specific chemical structure, which imparts high stability and efficacy. Its dichloroethyl and cyano groups enhance its insecticidal properties and make it effective against resistant insect populations .
特性
CAS番号 |
80850-08-4 |
|---|---|
分子式 |
C22H20Cl2FNO3 |
分子量 |
436.3 g/mol |
IUPAC名 |
[cyano-(4-fluoro-3-phenoxyphenyl)methyl] 3-(2,2-dichloroethyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C22H20Cl2FNO3/c1-22(2)15(11-19(23)24)20(22)21(27)29-18(12-26)13-8-9-16(25)17(10-13)28-14-6-4-3-5-7-14/h3-10,15,18-20H,11H2,1-2H3 |
InChIキー |
DRDCRWRWPTXYAO-UHFFFAOYSA-N |
正規SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)CC(Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



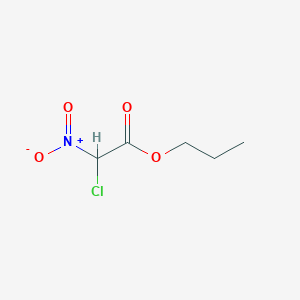
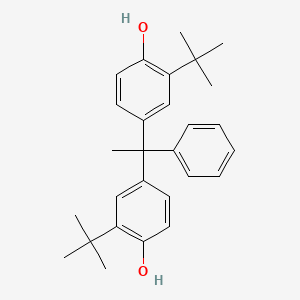

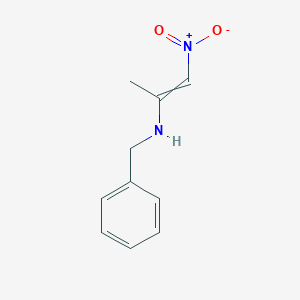
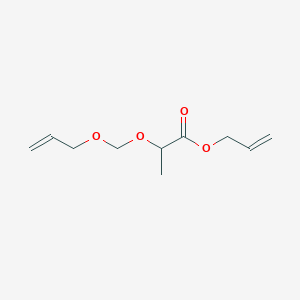

![2-(2,4-dimethylphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14413907.png)

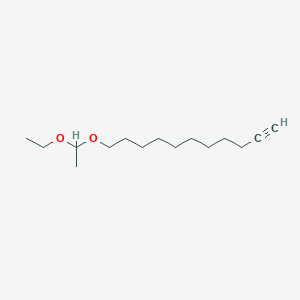

![2-[(Propan-2-yl)oxy]penta-2,4-dienenitrile](/img/structure/B14413931.png)


